(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676)
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Overview
Description
(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) is a peptide fragment derived from the amyloid beta/A4 protein precursor. This compound is of significant interest in the field of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in the formation of amyloid plaques in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling: Sequential addition of amino acids under controlled conditions.
Cleavage: Removing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) can undergo various chemical reactions, including:
Oxidation: Typically involving methionine residues.
Reduction: Disulfide bonds can be reduced to thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide.
Scientific Research Applications
(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) is widely used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:
Biological Studies: Investigating the role of amyloid beta in neurodegeneration.
Drug Development: Screening potential therapeutic agents that can inhibit amyloid plaque formation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease.
Mechanism of Action
The compound exerts its effects by aggregating to form amyloid plaques, which are toxic to neurons. The aggregation process involves the formation of beta-sheet structures that are resistant to proteolytic degradation. These plaques disrupt cell function and trigger inflammatory responses, contributing to neurodegeneration.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta (1-42): Another peptide fragment involved in plaque formation.
Amyloid beta (1-40): A shorter fragment with similar properties but different aggregation kinetics.
Uniqueness
(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) is unique due to its specific sequence and the presence of asparagine and leucine at positions 670 and 671, respectively. These residues play a crucial role in the peptide’s aggregation properties and its interaction with other molecules.
Properties
IUPAC Name |
4-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONOLKHIDOKDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N14O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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